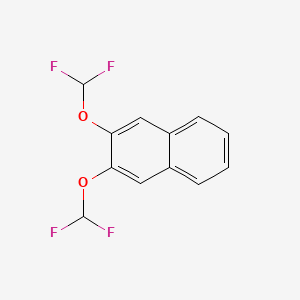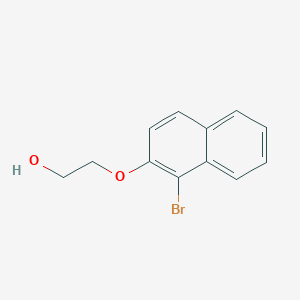
2,7-Bis(difluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(difluormethoxy)naphthalin ist eine organische Verbindung mit der Summenformel C12H8F4O2. Es ist ein Derivat von Naphthalin, bei dem zwei Wasserstoffatome an den Positionen 2 und 7 durch Difluormethoxygruppen ersetzt werden.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,7-Bis(difluormethoxy)naphthalin beinhaltet typischerweise die Einführung von Difluormethoxygruppen in einen Naphthalinkern. Ein gängiges Verfahren ist die nucleophile Substitutionsreaktion, bei der ein Naphthalinderivat mit geeigneten Abgangsgruppen (z. B. Brom oder Jod) unter geeigneten Bedingungen mit einem Difluormethoxyreagenz behandelt wird. So kann beispielsweise 2,7-Dibromnaphthalin mit Difluormethoxylithium in einem polaren aprotischen Lösungsmittel wie Tetrahydrofuran (THF) umgesetzt werden, um 2,7-Bis(difluormethoxy)naphthalin zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von 2,7-Bis(difluormethoxy)naphthalin kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichmäßige Produktion zu gewährleisten. Die Wahl der Reagenzien und Lösungsmittel wird durch Kosten, Verfügbarkeit und Umweltaspekte beeinflusst.
Chemische Reaktionsanalyse
Reaktionstypen
2,7-Bis(difluormethoxy)naphthalin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter starken oxidierenden Bedingungen oxidiert werden, was möglicherweise zur Bildung von Chinonen oder anderen oxygenierten Derivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, obwohl die Difluormethoxygruppen im Allgemeinen resistent gegen Reduktion sind.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung, Sulfonierung oder Halogenierung, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurer Umgebung.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.
Substitution: Nitrierung mit einer Mischung aus konzentrierter Salpetersäure (HNO3) und Schwefelsäure (H2SO4).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Naphthochinonen oder anderen oxygenierten Derivaten.
Reduktion: Mögliche Bildung von teilweise reduzierten Naphthalinderivaten.
Substitution: Bildung von Nitro-, Sulfo- oder halogenierten Naphthalinderivaten.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis(difluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), although the difluoromethoxy groups are generally resistant to reduction.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxygenated derivatives.
Reduction: Potential formation of partially reduced naphthalene derivatives.
Substitution: Formation of nitro, sulfo, or halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(difluormethoxy)naphthalin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Untersuchung der elektronischen Effekte von Difluormethoxygruppen auf aromatische Systeme.
Biologie: Potenzieller Einsatz bei der Entwicklung von fluoreszierenden Sonden oder Bildgebungsmitteln aufgrund seiner aromatischen Natur und des Potenzials zur Funktionalisierung.
Medizin: Untersucht auf sein Potenzial als Pharmakophor im Wirkstoffdesign, insbesondere bei der Entwicklung von Inhibitoren für bestimmte Enzyme oder Rezeptoren.
Wirkmechanismus
Der Wirkmechanismus von 2,7-Bis(difluormethoxy)naphthalin hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die Difluormethoxygruppen können die Lipophilie und die elektronischen Eigenschaften der Verbindung beeinflussen, was sich auf ihre Bindungsaffinität und Spezifität auswirkt. In der Materialwissenschaft können seine elektronischen Eigenschaften genutzt werden, um die Leistung von organischen Halbleitern oder anderen fortschrittlichen Materialien zu verbessern .
Wirkmechanismus
The mechanism of action of 2,7-Bis(difluoromethoxy)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity. In materials science, its electronic properties can be exploited to enhance the performance of organic semiconductors or other advanced materials .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,7-Dimethoxynaphthalin: Ähnliche Struktur, jedoch mit Methoxygruppen anstelle von Difluormethoxygruppen.
2,7-Difluornaphthalin: Es fehlen die Methoxygruppen, nur Fluoratome sind vorhanden.
2,7-Dibromnaphthalin: Enthält Bromatome anstelle von Difluormethoxygruppen.
Einzigartigkeit
2,7-Bis(difluormethoxy)naphthalin ist einzigartig aufgrund des Vorhandenseins von Difluormethoxygruppen, die im Vergleich zu anderen Substituenten unterschiedliche elektronische und sterische Effekte verleihen. Diese Effekte können die Reaktivität, Stabilität und Wechselwirkungen der Verbindung mit anderen Molekülen beeinflussen, was sie für spezifische Anwendungen in Forschung und Industrie wertvoll macht .
Eigenschaften
Molekularformel |
C12H8F4O2 |
|---|---|
Molekulargewicht |
260.18 g/mol |
IUPAC-Name |
2,7-bis(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8F4O2/c13-11(14)17-9-3-1-7-2-4-10(18-12(15)16)6-8(7)5-9/h1-6,11-12H |
InChI-Schlüssel |
DPKCXIKPEUDLOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


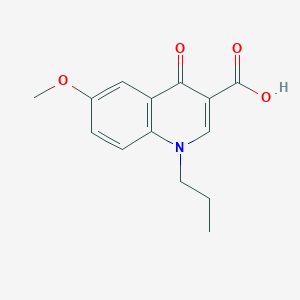
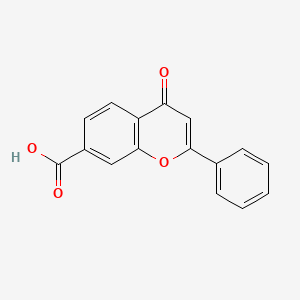
![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)

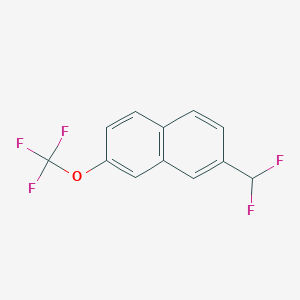

![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)
![6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11855607.png)
![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)
